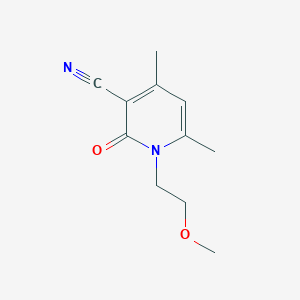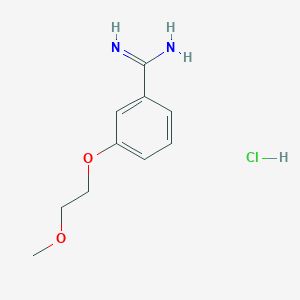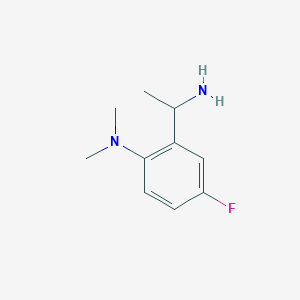
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Overview
Description
The compound “2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline” is likely an aromatic amine, which contains a fluorine atom and a dimethylamino group attached to the phenyl ring. The presence of these functional groups could influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the aminoethyl and dimethylamino groups onto a fluorinated benzene ring. This could potentially be achieved through nucleophilic aromatic substitution reactions or via transition metal-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques would provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing fluorine atom and the electron-donating dimethylamino group. Studies on similar compounds suggest that it might undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental measurements. Computational methods could also be used to predict some of these properties .Scientific Research Applications
Inhibition of Rho-Associated Kinases
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline: is structurally similar to Y-27632, a compound known to inhibit Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). ROCK plays a significant role in various cellular processes, including contraction, adhesion, migration, proliferation, and apoptosis . By inhibiting ROCK, researchers can study the pathways involved in these processes and develop treatments for related diseases.
Chemical Reference Standard
Compounds like 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline can be used as chemical reference standards in analytical chemistry. They help ensure the accuracy and consistency of analytical methods used in pharmaceutical testing and quality control .
Mechanism of Action
Target of Action
The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways . This compound selectively inhibits p160ROCK , a key player in various cellular processes including cell adhesion and smooth muscle contraction .
Mode of Action
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity . This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations .
Biochemical Pathways
The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation . This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles
Result of Action
The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival . It also affects smooth muscle contraction by inhibiting calcium sensitization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTDJCWTDXAMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)
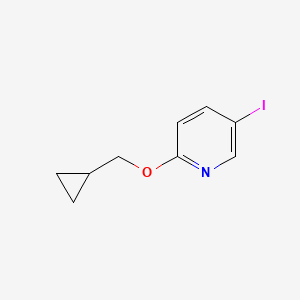
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)

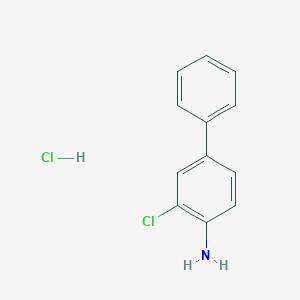
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)


